N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide
Description
This compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a 6,7-dimethoxy-substituted THIQ core linked to a sulfonylethyl group and a 2-(4-ethoxyphenoxy)acetamide side chain. The 6,7-dimethoxy groups enhance electron density and receptor binding, while the sulfonylethyl and acetamide moieties influence solubility and target interaction .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7S/c1-4-31-19-5-7-20(8-6-19)32-16-23(26)24-10-12-33(27,28)25-11-9-17-13-21(29-2)22(30-3)14-18(17)15-25/h5-8,13-14H,4,9-12,15-16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVYYAPIHMUPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula: C21H24N2O7S
- Molecular Weight: 432.49 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sigma Receptors: The tetrahydroisoquinoline moiety interacts with sigma receptors, particularly sigma-2 receptors, which are implicated in various pharmacological functions including tumor imaging and cancer therapeutics.
- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory pathways, contributing to its anti-inflammatory properties .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives:
- Study on Analgesic Properties:
- Inflammation Models:
- Receptor Binding Studies:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its antitumor and antiviral properties. Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit a range of biological activities that can be harnessed for therapeutic purposes.
Antitumor Activity
Studies have shown that compounds similar to N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide can inhibit cancer cell proliferation. For instance, the compound's structural analogs have demonstrated efficacy in reducing IL-6 concentrations and inhibiting JAK2 activation in various cancer models.
| Parameter | Control (DMH) | DMTIQ 10 mg/kg | DMTIQ 25 mg/kg |
|---|---|---|---|
| IL-6 Concentration (pg/mL) | High | Moderate | Low |
| JAK2 Activation | High | Moderate | Low |
This table summarizes the anticancer effects observed in studies involving related compounds .
Antiviral Properties
The compound has been investigated as an inhibitor of HIV reverse transcriptase, showcasing its potential in antiviral therapy . The mechanism involves interaction with specific receptors that play a role in viral replication.
Pharmacological Applications
The pharmacological profile of this compound includes its role as a sigma receptor ligand . Compounds targeting sigma receptors are known to influence various physiological processes.
Sigma Receptor Interaction
This compound interacts with sigma receptors, which are implicated in several neuropharmacological effects. Its activity at these receptors can lead to potential applications in treating neurological disorders and pain management .
Biochemical Pathways
This compound has been studied for its influence on several biochemical pathways:
Enzyme Inhibition
Research indicates that the compound may act as an enzyme inhibitor within specific metabolic pathways. This property can be exploited for developing drugs aimed at modulating enzyme activity in disease states .
Metabolic Studies
Metabolites of related compounds have been identified using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). Understanding these metabolites aids in elucidating the pharmacokinetics and dynamics of the compound .
Case Studies and Research Findings
Numerous studies have documented the therapeutic potential of this compound:
Clinical Trials
Clinical investigations into similar compounds have shown promising results in managing conditions like stable angina and atrial fibrillation through their action on ion channels .
Animal Studies
Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and modulating immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Tetrahydroisoquinoline Derivatives
Compound 52 ():
- Structure : 2-{1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-THIQ-2-yl}-N-[(4-fluorophenyl)methyl]acetamide
- Key Features :
- 6,7-Dimethoxy-THIQ core with a 3,4-dimethoxybenzyl substituent.
- Acetamide side chain with a 4-fluorophenylmethyl group.
- Data :
Compound 63 ():
- Structure : N-Benzyl-2-[6,7-dimethoxy-1-(3-phenylpropyl)-THIQ-2-yl]acetamide
- Key Features :
- 3-Phenylpropyl substituent at the THIQ 1-position.
- Benzyl group on the acetamide.
- Data :
Comparison with Target Compound :
- The 4-ethoxyphenoxy group in the target replaces the 4-fluorophenylmethyl (Compound 52) or benzyl (Compound 63) groups, which may alter receptor selectivity and metabolic stability .
Sulfonyl and Acetamide Modifications
Compound from :
- Structure: N-(2-(Ethylsulfonyl)-THIQ-7-yl)-2-(4-methoxyphenoxy)acetamide
- Key Features: Ethylsulfonyl group directly attached to the THIQ core. 4-Methoxyphenoxyacetamide side chain.
- Data :
Comparison with Target Compound :
- The 4-ethoxyphenoxy group (vs. 4-methoxyphenoxy in ) increases hydrophobicity, which could enhance blood-brain barrier penetration .
Preparation Methods
Isolation and Purification
The crude product is purified via recrystallization from ethanol or column chromatography using silica gel and a gradient elution of dichloromethane/methanol (95:5). Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of the methoxy groups at positions 6 and 7, with characteristic singlet resonances at δ 3.85 ppm (OCH₃).
Introduction of the sulfonyl group necessitates the conversion of the secondary amine in the tetrahydroisoquinoline to a sulfonamide. This is achieved through reaction with chlorosulfonic acid under controlled conditions.
Reaction Conditions
In a representative procedure, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C. Chlorosulfonic acid (1.2 equiv) is added dropwise, and the mixture is stirred for 4 hours at room temperature. The intermediate sulfonyl chloride is quenched with ice-water and extracted into DCM. Solvent removal under reduced pressure yields the sulfonyl chloride as a pale-yellow solid.
Challenges and Mitigations
Over-sulfonation and decomposition are common side reactions. To mitigate these, strict temperature control (<5°C during acid addition) and the use of molecular sieves to absorb liberated HCl are recommended.
Synthesis of the Ethylamine Sulfonamide Intermediate
The sulfonyl chloride intermediate is coupled with ethylenediamine to install the sulfonethylamine side chain.
Coupling Protocol
A solution of the sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) is treated with ethylenediamine (1.5 equiv) and triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, after which the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over sodium sulfate and concentrated to afford the sulfonamide as a white crystalline solid.
Yield Optimization
Excess ethylenediamine (up to 2.0 equiv) and prolonged reaction times (24 hours) improve yields to >85%.
Preparation of 2-(4-Ethoxyphenoxy)acetic Acid
The acetamide side chain is synthesized via nucleophilic substitution.
Alkylation of 4-Ethoxyphenol
4-Ethoxyphenol (1.0 equiv) is reacted with ethyl bromoacetate (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone under reflux for 6 hours. Hydrolysis of the ester with aqueous NaOH (2 M) yields 2-(4-ethoxyphenoxy)acetic acid.
Characterization
The acid is confirmed by Fourier-transform infrared spectroscopy (FT-IR), displaying a carbonyl stretch at 1710 cm⁻¹ and a broad O–H stretch at 2500–3000 cm⁻¹.
Final Amide Coupling
The sulfonamide ethylamine and 2-(4-ethoxyphenoxy)acetic acid are conjugated via an amide bond.
Activation and Coupling
2-(4-Ethoxyphenoxy)acetic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM for 30 minutes. The sulfonamide ethylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
Purification
The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1) to isolate the title compound as a colorless solid.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents like CHCl for sulfonamide coupling reactions, as demonstrated in analogous acetamide syntheses .
- Temperature Control : Maintain room temperature during acetyl chloride additions to avoid side reactions (e.g., over-acetylation) .
- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CHCl) followed by recrystallization from ethyl acetate to isolate high-purity crystals .
- Reagent Stoichiometry : Use excess NaCO (2–3 equivalents) to neutralize HCl byproducts and drive reactions to completion .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR (e.g., 300 MHz in CDCl) to verify substituent positions, focusing on methoxy ( 3.3–4.1 ppm) and sulfonyl groups ( 2.8–3.1 ppm) .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ion peaks (e.g., M+H at m/z 347) and adducts (e.g., M+Na) for mass validation .
- X-ray Crystallography : Resolve crystal packing interactions (e.g., C–H⋯O hydrogen bonds) to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel pharmacological targets?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model sulfonamide group interactions with biological nucleophiles (e.g., cysteine residues) .
- Molecular Dynamics (MD) : Simulate binding affinities to receptors (e.g., G-protein-coupled receptors) using force fields like CHARMM or AMBER, focusing on tetrahydroisoquinoline and ethoxyphenoxy motifs .
- Data-Mining : Use cheminformatics tools (e.g., PubChem descriptors) to cross-reference structural analogs with known bioactivity profiles .
Q. What strategies resolve contradictions in bioactivity data across different pharmacological assays?
- Methodological Answer :
- Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in related acetamides .
- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability studies (e.g., MTT assays) to distinguish direct target engagement from off-target cytotoxicity .
- Meta-Analysis : Compare data across platforms (e.g., in vitro vs. ex vivo) using statistical tools like ANOVA to isolate assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for specific biological targets?
- Methodological Answer :
- Substituent Variation : Modify methoxy (6,7-position) and ethoxyphenoxy groups to assess steric/electronic effects on receptor binding .
- Fragment-Based Screening : Use truncated analogs (e.g., tetrahydroisoquinoline or acetamide fragments) to identify pharmacophore requirements .
- Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to optimize substituent combinations for maximal selectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported for structurally similar compounds?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy to account for solvent polarity effects .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates that may falsely indicate low solubility .
- Cross-Validation : Compare results with publicly available databases (e.g., PubChem) while excluding unreliable sources like vendor-reported data .
Experimental Design Considerations
Q. What safety protocols are critical when handling sulfonamide-containing compounds like this acetamide derivative?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to mitigate exposure to acetyl chloride and sulfonic acid byproducts .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular contact, as recommended in safety frameworks .
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal, adhering to institutional chemical hygiene plans .
Tables for Key Parameters
| Parameter | Optimal Conditions | Evidence Source |
|---|---|---|
| Reaction Solvent | CHCl | |
| Purification Method | Gradient silica chromatography + recrystallization | |
| NMR Solvent | CDCl | |
| Mass Spec Mode | ESI/APCI(+) | |
| Computational Tool | Quantum chemical reaction path search |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
